BenchChemオンラインストアへようこそ!

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid

Structure-Activity Relationship (SAR) GPCR Agonism Regioisomer Pharmacology

This compound is a critical building block for systematic structure-activity relationship (SAR) investigations focused on G-protein-coupled receptor (GPCR) modulation, particularly at free fatty acid receptor 1 (FFAR1/GPR40). Its tetrahydronaphthalene core and 4-position ether-linked butanoic acid architecture offer a distinct conformational and lipophilic profile compared to phenyl or 2-position regioisomers (e.g., CAS 869947-98-8). Procurement enables target engagement validation, custom derivatization via the free carboxylic acid handle, and crucial physicochemical comparisons (LogP, solubility). Crucially, biological activity is not pre-characterized, demanding experimental validation by the buyer.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 1304269-07-5
Cat. No. B1398955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid
CAS1304269-07-5
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)OCCCC(=O)O
InChIInChI=1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16)
InChIKeyMRGURMJFPGFOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 1304269-07-5) | Technical Grade Data and Research-Grade Sourcing


4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 1304269-07-5; molecular formula C₁₄H₁₈O₃; molecular weight 234.29 g/mol) is a synthetic organic compound that incorporates a tetrahydronaphthalene core linked to a butanoic acid moiety via an ether bridge . This structural framework places it within the broader class of aryloxy alkanoic acids, a chemical space that has been extensively investigated for G-protein-coupled receptor (GPCR) modulation, particularly at free fatty acid receptor 1 (FFAR1/GPR40) where numerous tetrahydronaphthalene-containing agonists have been described in the patent literature [1]. The compound is commercially available for research purposes from multiple vendors at standard purity specifications of 95% , though its specific biological annotation remains largely uncharacterized in the open literature.

Why 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid Cannot Be Substituted with Structurally Similar Aryloxy Alkanoic Acids Without Comparative Data


Within the aryloxy alkanoic acid chemotype, small positional and electronic modifications produce substantial divergence in target engagement profiles, functional selectivity, and metabolic stability [1]. For the GPR40/FFAR1 target class specifically, regioisomeric shifts in the butanoic acid attachment point—exemplified by 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 869947-98-8)—or substitution of the tetrahydronaphthalene core with simple phenyl or benzofuran systems are known to alter receptor binding conformation, allosteric cooperativity, and downstream signaling bias [2][3]. In the absence of directly measured comparative data for this specific compound, any assumption of functional equivalence or interchangeable utility with literature-characterized analogs is scientifically unjustified. Procurement decisions must therefore be anchored either to novel experimental validation of this compound against defined comparators or to synthetic utility in derivatization pathways where this specific ether-linked butanoic acid architecture serves as a required intermediate.

Quantitative Evidence for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 1304269-07-5): Comparative Assessment Against Structural Analogs


Regioisomeric Differentiation: 4-Position versus 2-Position Butanoic Acid Attachment in Tetrahydronaphthalenyloxy Scaffolds

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid and its regioisomer 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 869947-98-8) differ only in the attachment position of the carboxylic acid-bearing alkyl chain to the ether oxygen. In the GPR40/FFAR1 agonist literature, analogous regioisomeric pairs across aryloxy alkanoic acid series consistently exhibit divergent receptor activation profiles, with the optimal spacer length and attachment geometry being critical determinants of both binding site occupancy and functional efficacy [1][2]. No head-to-head biological comparison data currently exists for these two specific compounds; the differentiation is therefore structural rather than activity-based. Users requiring activity-defined selection must either commission comparative profiling or refer to characterized analogs in the primary literature [1].

Structure-Activity Relationship (SAR) GPCR Agonism Regioisomer Pharmacology

Core Scaffold Differentiation: Tetrahydronaphthalene versus Phenyl and Benzofuran Systems in Aryloxy Alkanoic Acid GPCR Agonists

The tetrahydronaphthalene (tetralin) core in 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid provides enhanced lipophilicity and distinct conformational constraints compared to simple phenoxy alkanoic acids or dihydrobenzofuran acetic acid scaffolds commonly employed in GPR40/FFAR1 agonist development [1]. In the aryloxy alkanoic acid GPR40 agonist class, the bicyclic tetrahydronaphthalene system introduces an extended hydrophobic surface that can access allosteric binding pockets not engaged by monocyclic phenyl analogs [2]. The ether linkage connecting the tetrahydronaphthalene to the butanoic acid chain further differentiates this compound from directly linked tetrahydronaphthalene-butanoic acid analogs, where altered conformational flexibility and electronic distribution may yield divergent pharmacological profiles . The precise quantitative impact of these scaffold differences for this specific compound remains uncharacterized.

Medicinal Chemistry GPCR Allosteric Modulation Lipophilicity Optimization

Commercial Availability and Minimum Purity Specifications: Sourcing Considerations for CAS 1304269-07-5

4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 1304269-07-5) is commercially available from multiple research chemical suppliers at a standard minimum purity specification of 95% . This purity level is consistent with typical research-grade building blocks and intermediates intended for further synthetic derivatization rather than direct biological assay without additional purification. In contrast to extensively characterized GPR40 agonist tool compounds such as GW9508 (CAS 885101-89-3) or TAK-875 (fasiglifam), which are supplied with validated lot-specific analytical certificates and documented biological activity ranges, this compound lacks vendor-provided characterization beyond basic identity and purity . The absence of lot-specific analytical data and target engagement information means procurement decisions must be based on synthetic utility rather than predetermined biological activity.

Chemical Procurement Synthetic Intermediate Quality Specification

Defined Research Applications for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid (CAS 1304269-07-5) Based on Structural and Commercial Evidence


Structure-Activity Relationship (SAR) Exploration of Tetrahydronaphthalene-Containing Aryloxy Alkanoic Acids

This compound serves as a building block for systematic SAR studies probing the contribution of the tetrahydronaphthalene core and 4-position butanoic acid ether linkage to target engagement in GPCR systems, particularly FFAR1/GPR40. The tetrahydronaphthalene scaffold offers enhanced lipophilicity and distinct conformational constraints relative to monocyclic phenyl analogs, while the 4-position ether attachment provides a linear spacer geometry that may be contrasted with 2-position branched regioisomers (e.g., CAS 869947-98-8) [1]. Such systematic comparisons require procurement of the exact structural variant, as class-level SAR inferences cannot substitute for direct empirical evaluation of this specific compound. Users should note that biological activity for this compound is not pre-characterized; comparative data must be generated experimentally.

Synthetic Intermediate for Derivatization to Amides, Esters, and Extended Pharmacophores

The free carboxylic acid functionality in 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoic acid provides a versatile handle for further synthetic elaboration via amide coupling, esterification, or reduction to the corresponding alcohol. The tetrahydronaphthalene-ether-butanoic acid architecture is not commercially available in pre-activated forms (e.g., NHS esters, acid chlorides) for this specific compound, making the parent acid the required starting material for custom derivatization . Procurement at 95% purity is suitable for subsequent purification following coupling reactions. This application is supported by the compound's commercial availability as a research intermediate from multiple suppliers at consistent purity specifications .

Negative Control or Chemical Probe Synthesis in GPCR Target Validation Studies

In target validation campaigns where structurally characterized GPR40/FFAR1 agonists containing tetrahydronaphthalene motifs are employed (e.g., compounds from the Connexios Life Sciences patent portfolio [1]), this compound may serve as a structurally related but biologically unvalidated comparator for assessing the specificity of observed pharmacological effects. The absence of published activity data for this compound means any biological signal observed upon testing would require rigorous orthogonal confirmation before attributing mechanism. This application is contingent upon the user's capacity to independently characterize the compound's activity profile against the intended target and relevant off-targets.

Physicochemical Property Benchmarking of Ether-Linked Aryloxy Alkanoic Acids

The compound may be employed in comparative studies measuring lipophilicity (LogP), aqueous solubility, and metabolic stability of tetrahydronaphthalene-containing ether-linked carboxylic acids relative to directly linked analogs or heterocyclic replacements. Such physicochemical characterization provides foundational data for medicinal chemistry optimization programs evaluating this chemotype for lead development. No pre-existing physicochemical data (beyond molecular formula and weight) is available from vendor sources, necessitating experimental determination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.